molecular formula C18H16Cl2N2O2 B3657494 N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide

Cat. No.: B3657494
M. Wt: 363.2 g/mol
InChI Key: FJYSBUQSHZHVMF-UHFFFAOYSA-N
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Description

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoxazole ring substituted with a 2,4-dichlorophenyl group and a 3-methylbutanamide moiety. Its distinct molecular configuration endows it with specific chemical and biological properties, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole core. This can be achieved by cyclization of 2-aminophenol with 2,4-dichlorobenzoic acid under acidic conditions. The resulting 2-(2,4-dichlorophenyl)-1,3-benzoxazole is then subjected to amidation with 3-methylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the employment of high-purity reagents. Solvent selection and purification steps are also critical to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide can be compared with other similar compounds, such as:

  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-10(2)7-17(23)21-12-4-6-16-15(9-12)22-18(24-16)13-5-3-11(19)8-14(13)20/h3-6,8-10H,7H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYSBUQSHZHVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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